molecular formula C11H12ClN3 B1467354 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole CAS No. 1249313-05-0

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole

Cat. No.: B1467354
CAS No.: 1249313-05-0
M. Wt: 221.68 g/mol
InChI Key: DNXPVKCLDGSHBI-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 2,4-dimethylphenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether or paraformaldehyde and hydrochloric acid.

    Attachment of the 2,4-Dimethylphenyl Group: This step involves the substitution of a suitable precursor with the 2,4-dimethylphenyl group, which can be achieved through various coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The triazole ring and the phenyl group can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which affects its reactivity and applications.

    4-(Bromomethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

    4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole: Lacks the methyl groups on the phenyl ring, which can influence its steric and electronic properties.

Uniqueness

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is unique due to the presence of both the chloromethyl group and the 2,4-dimethylphenyl group. This combination imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(chloromethyl)-1-(2,4-dimethylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXPVKCLDGSHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
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4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
Reactant of Route 6
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole

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